2,6-Di-tert-butyl-4-methylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDMUPXRDWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281627 | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-39-8 | |

| Record name | 23790-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Di-tert-butyl-4-methylcyclohexanone CAS number

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No: 23790-39-8), a sterically hindered cyclic ketone. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, stereochemical considerations, plausible synthetic routes, and critical safety protocols. By synthesizing data from established chemical databases and drawing parallels with structurally related molecules, this guide aims to serve as an authoritative resource, explaining not just the "what" but the "why" behind the compound's characteristics and handling.

Compound Identification and Core Properties

This compound is a derivative of cyclohexanone featuring two bulky tert-butyl groups flanking the carbonyl group at positions 2 and 6, and a methyl group at position 4. This substitution pattern imparts significant steric hindrance, which governs its reactivity and stereochemistry. The definitive identifier for this compound is its CAS number.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 23790-39-8 | PubChem[2] |

| Molecular Formula | C₁₅H₂₈O | Lead Sciences[1] |

| Molecular Weight | 224.38 g/mol | PubChem[2] |

| IUPAC Name | 2,6-ditert-butyl-4-methylcyclohexan-1-one | PubChem[2] |

| Canonical SMILES | CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | PubChem[2] |

| InChI Key | LDPDMUPXRDWOPE-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 4.7 | PubChem[2] |

| Purity (Typical) | 98% | Lead Sciences[1] |

| Storage | Room Temperature, Sealed in Dry Conditions | Lead Sciences[1] |

The high XLogP3 value suggests a lipophilic nature, indicating poor solubility in water but good solubility in non-polar organic solvents.[2] This is a critical consideration for selecting appropriate solvent systems in experimental design.

Chemical Structure and Stereochemical Implications

The structure of this compound is defined by its cyclohexane ring. The presence of bulky tert-butyl groups has profound stereochemical consequences. In cyclohexanone derivatives, the ring exists predominantly in a chair conformation to minimize torsional and steric strain. The large energetic penalty of placing a tert-butyl group in an axial position effectively "locks" the conformation, forcing both tert-butyl groups into equatorial positions. This conformational rigidity makes the molecule an interesting substrate for stereoselective studies.

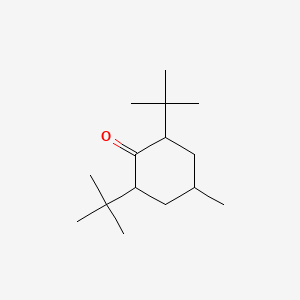

Caption: 2D structure of this compound.

Synthesis Pathway: An Experience-Based Protocol

While specific peer-reviewed syntheses for this compound are not widely published, a reliable route can be extrapolated from established methods for similar hindered ketones, such as the oxidation of the corresponding secondary alcohol.[3][4] The choice of oxidizing agent is critical; harsh reagents can lead to side reactions, while overly mild ones may fail to overcome the steric hindrance.

A Jones oxidation (chromic acid in acetone) is a robust and field-proven method for this type of transformation. The causality for this choice rests on its high efficiency in oxidizing sterically hindered secondary alcohols to ketones without cleaving the ring.

Protocol: Oxidation of 2,6-Di-tert-butyl-4-methylcyclohexanol

-

Dissolution: Dissolve the starting material, 2,6-Di-tert-butyl-4-methylcyclohexanol (1.0 eq), in acetone within a flask equipped with a magnetic stirrer and a dropping funnel. The system should be cooled in an ice bath to 0-5°C to manage the exothermic nature of the reaction.

-

Reagent Addition: Add Jones reagent dropwise to the cooled solution. The persistence of a brown/orange color indicates the presence of excess oxidant and signals reaction completion. The slow, controlled addition is paramount to prevent overheating and potential side-product formation.

-

Quenching: After the reaction is complete (as determined by TLC analysis), add isopropyl alcohol dropwise to quench the excess chromium reagent. This is a self-validating step; the solution will turn from brown/orange to green as the Cr(VI) is reduced to Cr(III).

-

Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with an appropriate solvent like diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography or distillation to yield the final ketone.[3]

Caption: Workflow for the synthesis of the target ketone via oxidation.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques. Based on its structure and data for analogous compounds, the following spectral characteristics are expected:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch in a saturated six-membered ring.

-

Mass Spectrometry (MS): GC-MS data is available, confirming the molecular weight.[2] The fragmentation pattern would likely show the loss of tert-butyl and methyl groups, providing further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Resonances for the two equivalent tert-butyl groups would appear as a sharp singlet around 1.0-1.2 ppm. The methyl group would likely appear as a doublet. The protons on the cyclohexane ring would present complex multiplets.

-

¹³C NMR: The carbonyl carbon would be distinctly downfield, typically in the 200-215 ppm range. The quaternary carbons of the tert-butyl groups and the carbons of the methyl groups would be clearly visible in the aliphatic region.

-

Applications and Industrial Relevance

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from similar molecules.

-

Antioxidant Research: Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are widely used as antioxidants. The related compound 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2) is noted for its antioxidant properties, which are valuable in polymer stabilization.[5][6][7] The subject ketone could serve as a synthetic precursor to novel antioxidant compounds.

-

Fragrance and Materials Science: Substituted cyclohexanones, like 4-tert-Butylcyclohexanone (CAS 98-53-3), are important intermediates in the fragrance industry due to their woody and camphoraceous scents.[8] The bulky groups in this compound could be exploited to create new materials with unique physical properties or as a building block in polymer chemistry.[9]

-

Model for Stereoselective Chemistry: Due to its conformationally locked structure, it serves as an excellent model compound for academic and industrial research into the stereoselectivity of nucleophilic additions to ketones.[8]

Safety, Handling, and Storage

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[12]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[12]

-

-

Safe Handling Practices: Avoid creating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[12][13] Do not eat, drink, or smoke in the work area.[10]

-

Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place as recommended.[1]

-

Spill Response: In case of a spill, evacuate the area. Wear full PPE. Contain the spill and collect it with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10][13]

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a sterically demanding chemical with a locked conformation that defines its reactivity and potential applications. While direct research on this molecule is limited, its properties can be reliably inferred from its structure and comparison with well-documented analogs. This guide provides the foundational knowledge required for its safe handling, synthesis, and exploration in fields ranging from materials science to medicinal chemistry. Adherence to the outlined safety protocols is paramount for any experimental work.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. This compound | C15H28O | CID 228974. [Link]

-

LookChem. CAS 10396-80-2: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]

-

NIST WebBook. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]

-

Carl Roth. Safety Data Sheet - 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]

-

PubChem. 2,6-DI-Tert-butyl-cyclohexanone | C14H26O | CID 228973. [Link]

-

Cheméo. 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). [Link]

-

PubChem. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102. [Link]

-

ResearchGate. Synthesis of 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone monomer. [Link]

-

PrepChem.com. Synthesis of 2,4 di-tert butylcyclohexanone. [Link]

-

Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]

-

Quora. How to synthesize 4-tert-butylcyclohexanone. [Link]

-

NIST WebBook. Gas Chromatography data for 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]

-

SpectraBase. 2,2,6-Trimethyl-4-tert-butyl-cyclohexanone - 13C NMR. [Link]

-

Eastfine. The Geometry of Scent: 2026 Industrial Outlook for 4-tert-Butylcyclohexanone. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS 10396-80-2: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-… [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]

- 8. The Geometry of Scent: 2026 Industrial Outlook for 4-tert-Butylcyclohexanone [eastfine.net]

- 9. researchgate.net [researchgate.net]

- 10. chemos.de [chemos.de]

- 11. louisville.edu [louisville.edu]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered cyclic ketone. The document elucidates its fundamental physicochemical properties, including its molecular weight, and delves into its structural characteristics, synthesis, and spectroscopic profile. Intended for professionals in research and development, this guide offers a detailed examination of the compound's stereoisomerism, safety and handling protocols, and potential applications, thereby serving as an essential resource for its effective utilization in scientific endeavors.

Introduction

This compound is a fascinating molecule characterized by the presence of two bulky tert-butyl groups flanking a carbonyl function on a cyclohexane ring, with a methyl group at the 4-position. This substitution pattern imparts significant steric hindrance around the ketone, influencing its reactivity and conformational preferences. Understanding the interplay of these structural features is paramount for leveraging this compound in organic synthesis and other advanced applications. This guide aims to provide a holistic understanding of this unique chemical entity.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 224.38 g/mol | [1] |

| Molecular Formula | C₁₅H₂₈O | [1] |

| CAS Number | 23790-39-8 | [1] |

| IUPAC Name | 2,6-ditert-butyl-4-methylcyclohexan-1-one | [1] |

| Appearance | Varies (often supplied as a mixture of isomers) | General Chemical Supplier Information |

Molecular Structure

The structure of this compound, with its key functional groups, is depicted in the diagram below. The presence of chiral centers at positions 2, 4, and 6 of the cyclohexane ring gives rise to multiple stereoisomers.

Caption: Molecular structure of this compound.

Stereoisomerism

The cyclohexane ring in this compound can exist in various chair and boat conformations. The bulky tert-butyl groups predominantly occupy equatorial positions to minimize steric strain. The presence of three chiral centers (C2, C4, and C6) results in 2³ = 8 possible stereoisomers (four pairs of enantiomers). The commercially available product is often sold as a mixture of these isomers. The separation of these isomers can be a significant challenge and may require advanced chromatographic techniques.

Synthesis and Mechanistic Insights

Hypothetical Synthesis Pathway

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative, generalized protocol based on the synthesis of similar compounds. Note: This protocol has not been optimized for this compound and should be adapted and validated in a laboratory setting.

Step 1: Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol

-

In a high-pressure reactor, dissolve 2,6-Di-tert-butyl-4-methylphenol in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 2,6-Di-tert-butyl-4-methylcyclohexanol.

Step 2: Oxidation of 2,6-Di-tert-butyl-4-methylcyclohexanol

-

Dissolve the crude 2,6-Di-tert-butyl-4-methylcyclohexanol in a suitable solvent like dichloromethane (DCM).

-

In a separate flask, prepare a slurry of an oxidizing agent such as Pyridinium chlorochromate (PCC) or activate a Swern oxidation system.

-

Slowly add the solution of the alcohol to the oxidizing agent at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction appropriately (e.g., by adding a solvent like diethyl ether and filtering through a silica gel plug).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation as needed.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 224. Fragmentation patterns of cyclic ketones can be complex, but characteristic losses of alkyl groups are anticipated.[2][3] Alpha-cleavage next to the carbonyl group is a primary fragmentation pathway for ketones.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. The exact position of this peak can provide insights into the ring strain and conformation. Other characteristic peaks will include C-H stretching and bending vibrations of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region due to the protons on the cyclohexane ring. The methyl and tert-butyl protons will appear as distinct signals, with their chemical shifts and multiplicities providing valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). Signals for the carbons of the tert-butyl groups and the cyclohexane ring will appear in the upfield aliphatic region.

Applications and Research Interest

While specific, widespread applications for this compound are not extensively documented in the initial search results, its structural features suggest several areas of potential utility:

-

Sterically Hindered Ketone: Its primary characteristic is the steric bulk around the carbonyl group. This makes it a valuable substrate for studying the stereoselectivity of nucleophilic additions to cyclic ketones.[4] The bulky tert-butyl groups can direct incoming nucleophiles to attack from the less hindered face of the molecule.

-

Building Block in Organic Synthesis: Substituted cyclohexanones are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, fragrances, and polymers.[5][6] This compound could serve as a precursor to more complex, sterically encumbered molecules.

-

Conformational Analysis: The rigid conformational preferences imposed by the tert-butyl groups make it a useful model compound for studying the conformational dynamics of substituted cyclohexanes.

Safety and Handling

Detailed safety information for this compound is not explicitly provided in the search results. However, based on the Safety Data Sheets (SDS) of structurally related compounds like substituted phenols and cyclohexanones, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Handling: Avoid ingestion and inhalation. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a sterically hindered cyclic ketone with a molecular weight of 224.38 g/mol . Its unique structure, characterized by bulky tert-butyl groups, makes it a valuable compound for research in stereoselective synthesis and conformational analysis. While its direct applications are not yet widely established, it holds potential as a versatile building block in organic chemistry. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding to aid researchers and drug development professionals in its safe and effective use.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228974, this compound. Retrieved January 20, 2026 from [Link].

-

Scribd. (n.d.). Cyclohexanone: Industrial Uses & Applications. Retrieved January 20, 2026 from [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026 from [Link].

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved January 20, 2026 from [Link].

-

Weldon, A. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(18), 8569–8578. Retrieved from [Link].

Sources

- 1. This compound | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Structure Elucidation of 2,6-Di-tert-butyl-4-methylcyclohexanone

Preamble: The Challenge of a Sterically Encumbered Ketone

In the landscape of organic chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. It dictates function, reactivity, and interaction with biological systems. This guide focuses on 2,6-di-tert-butyl-4-methylcyclohexanone, a fascinating molecule whose sterically hindered nature presents both unique synthetic challenges and interesting conformational properties. The presence of two bulky tert-butyl groups flanking a carbonyl group on a cyclohexane ring forces a conformationally rigid system. Elucidating its structure is not merely an academic exercise; it is a case study in the strategic application of modern analytical techniques to solve a complex chemical puzzle.

This document provides a comprehensive walkthrough of the logical and experimental workflow required to definitively establish the constitution, connectivity, and stereochemistry of this molecule. We will move beyond simply listing techniques and delve into the causality behind our analytical choices, demonstrating how each piece of data corroborates the others in a self-validating system.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

Before we can assemble the puzzle, we must first confirm we have all the pieces. The initial step in any structure elucidation is to determine the molecular formula. This is achieved through a combination of mass spectrometry and, ideally, high-resolution mass spectrometry or elemental analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers initial clues about its structure through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Injection & Separation: 1 µL of the sample is injected into a GC equipped with a nonpolar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature to ensure separation from any impurities.[1]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically employing Electron Ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Data Interpretation and Causality

The primary goal is to identify the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed.

-

Molecular Ion (M⁺): For this compound (C₁₅H₂₈O)[2], the expected nominal molecular weight is 224 g/mol .[2][3] The mass spectrum should exhibit a peak at m/z = 224.

-

Fragmentation Patterns: The bulky tert-butyl groups are prone to characteristic fragmentation. A key fragmentation pathway is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). Therefore, a prominent peak at m/z = 167 (224 - 57) is anticipated. Alpha-cleavage, common for ketones, could also lead to characteristic fragments.

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula

While standard MS provides nominal mass, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Trustworthiness through Precision: An HRMS instrument (like an Orbitrap or TOF) can measure mass to within a few parts per million (ppm). The calculated exact mass for C₁₅H₂₈O is 224.2140 Da.[2] If the experimentally measured mass is, for example, 224.2142 Da, this provides extremely high confidence in the assigned molecular formula, ruling out other possibilities with the same nominal mass (e.g., C₁₆H₃₂).

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. IR spectroscopy is a rapid and definitive method for this purpose.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Application: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the crystal, and the resulting spectrum of absorbance versus wavenumber is recorded.

Data Interpretation

The IR spectrum is analyzed for characteristic absorption bands that signify specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Elucidation |

| ~1715 cm⁻¹ | C=O Stretch | Ketone | The presence of a strong, sharp absorption band in this region is definitive evidence of a carbonyl group. Its position is characteristic of a saturated, six-membered ring ketone.[4] |

| 2850-2960 cm⁻¹ | C-H Stretch | Alkane (sp³ C-H) | Confirms the presence of the aliphatic cyclohexane ring and alkyl substituents. |

| ~1365 cm⁻¹ | C-H Bend | tert-Butyl | A characteristically sharp doublet in this region often indicates the presence of a tert-butyl group. |

The clear observation of a C=O stretch at ~1715 cm⁻¹ and the absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the molecule is a ketone, not an alcohol, which is a critical distinction.

Part 3: Assembling the Framework - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: Standard NMR Acquisition

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ¹³C, and 2D spectra (COSY, HSQC) are acquired.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2 - 2.5 | Multiplet | 2H | H-2, H-6 (α-protons) | Protons alpha to a carbonyl are deshielded. The stereochemistry will significantly influence their exact shift and coupling. |

| ~1.8 - 2.0 | Multiplet | 1H | H-4 | Methine proton adjacent to the methyl group. |

| ~1.2 - 1.6 | Multiplet | 4H | H-3, H-5 | Methylene protons on the cyclohexane ring. |

| ~1.05 | Singlet | 18H | -C(CH ₃)₃ | The 18 protons of the two tert-butyl groups are equivalent and have no adjacent protons, resulting in a large singlet. |

| ~0.95 | Doublet | 3H | 4-CH ₃ | The methyl group protons are split by the single proton on C-4. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~212 | Quaternary | C=O (C-1) | The carbonyl carbon of a cyclohexanone is highly deshielded. |

| ~55-60 | Methine | C-2, C-6 | Carbons alpha to the carbonyl. |

| ~35-45 | Methylene/Methine | C-3, C-4, C-5 | Ring carbons. |

| ~32.5 | Quaternary | C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |

| ~28.0 | Methyl | C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |

| ~22.5 | Methyl | 4-C H₃ | The 4-position methyl group carbon. |

2D NMR: Validating the Connections

2D NMR experiments provide an unambiguous map of atomic connectivity, serving as a self-validating system for the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show a cross-peak between the H-4 proton and the H-3/H-5 protons, and between the H-3/H-5 protons and the H-2/H-6 protons, confirming the ring's proton sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Caption: Workflow for establishing molecular connectivity using NMR.

Part 4: Stereochemical and Conformational Analysis

With the 2D structure established, the final and most nuanced step is to determine the 3D arrangement of the atoms—the stereochemistry. For a disubstituted cyclohexane, this involves identifying the relative orientation of the substituents (cis vs. trans) and the preferred chair conformation.

The Dominance of the tert-Butyl Group

The conformational analysis of this molecule is dominated by the immense steric bulk of the tert-butyl groups. A substituent on a cyclohexane ring strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6] The tert-butyl group is so large that it effectively "locks" the conformation, forcing itself into an equatorial position.[7]

Analyzing cis and trans Isomers

We must consider the two possible diastereomers: cis and trans, referring to the relative positions of the two tert-butyl groups.

-

trans-2,6-di-tert-butyl-4-methylcyclohexanone: In the trans isomer, the two tert-butyl groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups can occupy equatorial positions. This is a relatively stable arrangement. The 4-methyl group can then be either axial or equatorial, with the equatorial position being favored.

-

cis-2,6-di-tert-butyl-4-methylcyclohexanone: In the cis isomer, the two tert-butyl groups are on the same face. In any chair conformation, this forces one tert-butyl group into a highly unfavorable axial position . The resulting steric strain from 1,3-diaxial interactions would be immense, making this isomer significantly less stable than the trans isomer.

Caption: Stability comparison of trans and cis isomers.

Advanced NMR for Stereochemical Proof

While thermodynamic arguments strongly favor the trans isomer, definitive proof comes from advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

-

NOESY/ROESY: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For the predicted stable trans isomer with an equatorial 4-methyl group, an NOE would be expected between the axial protons at C-2, C-6 and the axial protons at C-3, C-5. Conversely, if the 4-methyl group were axial, a strong NOE would be observed between its protons and the axial protons at C-2 and C-6. This allows for the unambiguous assignment of the final stereochemical details.

Summary: A Cohesive and Self-Validating Workflow

The structure elucidation of this compound is a logical progression of analytical steps, where each result builds upon and validates the last.

Caption: The overall workflow for structure elucidation.

This comprehensive approach, combining mass spectrometry, IR, and a suite of NMR techniques, allows for the unambiguous determination of not just the chemical formula and connectivity, but the precise and dominant three-dimensional structure of this compound in solution. This foundational knowledge is the bedrock upon which further research, synthesis optimization, and application development can be confidently built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Kingchem. (n.d.). This compound (mixture of isomers). Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

- 1. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]

- 2. This compound | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Physical Properties of 2,6-Di-tert-butyl-4-methylcyclohexanone

This guide provides a comprehensive overview of the physical and chemical properties of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered cyclic ketone of interest to researchers and professionals in drug development and fine chemical synthesis. The unique structural characteristics of this molecule, particularly the bulky tert-butyl groups flanking the carbonyl group, impart distinct reactivity and physical behaviors that are critical to understand for its application.

Molecular Structure and Core Physicochemical Properties

This compound, with the CAS number 23790-39-8, is a derivative of cyclohexanone featuring two tert-butyl groups at the α-positions relative to the carbonyl and a methyl group at the γ-position.[1] This substitution pattern results in significant steric hindrance around the ketone functionality, which is a defining feature of its chemistry. The compound is typically supplied as a mixture of isomers.[2]

A summary of its key physical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O | [1] |

| Molecular Weight | 224.39 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 134 °C at 20 mmHg | [2] |

| CAS Number | 23790-39-8 | [1] |

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section will provide an expert analysis based on the expected spectroscopic behavior of analogous sterically hindered ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereomers. However, key resonances can be predicted. The eighteen protons of the two tert-butyl groups would likely appear as overlapping singlets in the upfield region, typically around 0.9-1.2 ppm. The methyl group protons at the 4-position would likely appear as a doublet, integrating to three protons. The methine and methylene protons on the cyclohexanone ring would resonate in the range of 1.5-3.0 ppm, with their multiplicity and exact chemical shifts being highly dependent on the stereochemistry of the isomers. For comparison, in 4-tert-butylcyclohexanone, the tert-butyl protons appear as a singlet at 0.84 ppm, and the ring protons resonate as multiplets between 1.39 and 2.28 ppm.[3]

¹³C NMR: The carbon NMR spectrum would also reflect the isomeric mixture. The carbonyl carbon is expected to have a chemical shift in the downfield region, characteristic of ketones (typically >200 ppm). The quaternary carbons of the tert-butyl groups would appear around 30-40 ppm, and the methyl carbons of the tert-butyl groups would be in the 25-30 ppm range. The carbon of the methyl group at the 4-position would be found further upfield. The CH and CH₂ carbons of the cyclohexanone ring would have chemical shifts in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound will be a strong absorption band corresponding to the C=O stretching vibration of the ketone. For a typical saturated six-membered ring ketone, this peak appears around 1715 cm⁻¹. The presence of the bulky α-tert-butyl groups may cause a slight shift in this frequency. Other characteristic peaks will include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations in the 1350-1470 cm⁻¹ region. A vapor phase IR spectrum is available in the PubChem database.[1]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from the readily available precursor, 2,6-di-tert-butyl-4-methylphenol (also known as butylated hydroxytoluene or BHT). The synthesis would involve a two-step process:

-

Hydrogenation of the Aromatic Ring: The phenolic ring of BHT can be reduced to the corresponding cyclohexanol derivative, 2,6-di-tert-butyl-4-methylcyclohexanol, using catalytic hydrogenation. Common catalysts for this transformation include rhodium on carbon or ruthenium on carbon under hydrogen pressure.

-

Oxidation of the Cyclohexanol: The secondary alcohol, 2,6-di-tert-butyl-4-methylcyclohexanol, can then be oxidized to the target ketone, this compound. A variety of oxidizing agents can be employed for this step, such as pyridinium chlorochromate (PCC), Swern oxidation, or a Jones oxidation. The choice of oxidant would depend on the desired scale and sensitivity of the starting material.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed synthesis of this compound.

Reactivity and Steric Effects

The reactivity of this compound is dominated by the severe steric hindrance imposed by the two α-tert-butyl groups. This steric congestion significantly shields the carbonyl group from nucleophilic attack, making it much less reactive than unhindered cyclohexanones. Reactions that typically proceed readily with ketones, such as Grignard additions or Wittig reactions, would be expected to be very sluggish or fail altogether with this substrate.

The diagram below illustrates the steric hindrance around the carbonyl group:

Caption: Steric shielding of the carbonyl group.

Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is sold as a mixture of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for its characterization.

Objective: To confirm the identity and assess the isomeric purity of a sample of this compound.

Materials:

-

Sample of this compound

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Use a split injection mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Program the oven temperature with an initial hold at a low temperature (e.g., 60 °C) for a few minutes, followed by a ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Set the mass spectrometer to scan a mass range of m/z 40-400.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire the data for the duration of the chromatographic run.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for peaks corresponding to the isomers of this compound. The presence of multiple peaks with similar mass spectra will indicate the presence of isomers.

-

Analyze the mass spectrum of each peak. Look for the molecular ion peak (M⁺) at m/z 224. Also, identify characteristic fragmentation patterns, such as the loss of a tert-butyl group (m/z 167) or a methyl group (m/z 209).

-

Integrate the peak areas of the isomers in the TIC to determine their relative abundance and assess the isomeric purity of the sample.

-

Safety and Handling

Conclusion

This compound is a sterically hindered ketone with a unique set of physical and chemical properties. Its bulky tert-butyl groups significantly influence its reactivity, making it a valuable substrate for studying steric effects in organic reactions. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this and related sterically encumbered molecules. Further experimental work is needed to fully elucidate its physical properties and expand its applications.

References

Sources

Spectroscopic Profile of 2,6-Di-tert-butyl-4-methylcyclohexanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butyl-4-methylcyclohexanone (C15H28O), a substituted cyclohexanone derivative of interest in synthetic organic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a sterically hindered cyclic ketone. The presence of two bulky tert-butyl groups at the C2 and C6 positions significantly influences its conformational preferences and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, providing valuable insights into its molecular structure and purity. This guide will delve into the interpretation of its spectral data, underpinned by established principles of spectroscopic techniques.

Molecular Structure and Isomerism

The structure of this compound, with the IUPAC name 2,6-di-tert-butyl-4-methylcyclohexan-1-one, presents the possibility of stereoisomerism.[1] The relative orientations of the two tert-butyl groups and the methyl group can lead to different diastereomers. The spectroscopic data presented herein may correspond to a specific isomer or a mixture of isomers, as is often the case with commercial samples.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

A GC-MS analysis of this compound has been reported.[1] The mass spectrum provides key information for the confirmation of the compound's identity.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Observation | Interpretation |

| Molecular Ion (M+) | m/z 224 | Corresponds to the molecular weight of C15H28O. |

| Major Fragments | To be populated with specific m/z values from the spectrum. | Interpretation of fragmentation patterns to be provided. |

Note: Specific fragmentation data was not available in the initial search. A detailed analysis would involve identifying characteristic losses, such as the loss of a tert-butyl group or a methyl group, to further support the proposed structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring a GC-MS spectrum of a volatile organic compound like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Caption: General Workflow for NMR Spectroscopy.

Conclusion

References

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

This compound (mixture of isomers) >95.0%(GC) 5mL. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

This compound (mixture of isomers) >95.0%(GC). (n.d.). Şahinler Kimya. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound (mixture of isomers) >95.0%(GC) 5mL - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]

From Antioxidant to Cyclohexanone: A Technical Guide to the Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone

An In-depth Exploration of the Catalytic Hydrogenation and Subsequent Oxidation of 2,6-Di-tert-butyl-4-methylphenol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthetic pathway to convert the widely used antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), into the valuable cyclohexanone derivative, 2,6-di-tert-butyl-4-methylcyclohexanone. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient transformation.

Introduction: The Versatility of a Hindered Phenol

2,6-Di-tert-butyl-4-methylphenol is a sterically hindered phenolic compound renowned for its antioxidant properties, finding extensive application in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] Its unique structure, featuring bulky tert-butyl groups flanking the hydroxyl group, not only imparts exceptional radical-scavenging abilities but also presents interesting challenges and opportunities in synthetic chemistry. The conversion of this readily available starting material into this compound, a saturated cyclic ketone, opens avenues for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This guide will focus on a robust two-step synthetic sequence: the catalytic hydrogenation of the aromatic ring followed by the oxidation of the resulting secondary alcohol.

Synthetic Strategy: A Two-Pronged Approach

The transformation of 2,6-di-tert-butyl-4-methylphenol to this compound is efficiently achieved through a two-step process. The initial step involves the reduction of the aromatic ring via catalytic hydrogenation to yield the corresponding cyclohexanol derivative. The second step is the selective oxidation of the secondary alcohol to the desired ketone.

Sources

An In-depth Technical Guide to the Stereoisomers of 2,6-Di-tert-butyl-4-methylcyclohexanone

This guide provides a comprehensive technical overview of the stereoisomers of 2,6-di-tert-butyl-4-methylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis, separation, and detailed conformational analysis of the cis and trans isomers, emphasizing the profound influence of the sterically demanding tert-butyl groups on the cyclohexanone ring's stereochemistry.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanones

Substituted cyclohexanones are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and fragrances. The spatial arrangement of substituents on the cyclohexane ring, known as stereoisomerism, can dramatically alter a molecule's physical, chemical, and biological properties. In the context of drug development, seemingly minor changes in stereochemistry can lead to significant differences in pharmacological activity, metabolic stability, and toxicity.

The compound this compound presents a fascinating case study in stereochemical principles. The presence of two bulky tert-butyl groups at the C2 and C6 positions imposes significant steric constraints, profoundly influencing the conformational equilibrium of the cyclohexane ring and the relative stability of its stereoisomers. Understanding and controlling the synthesis and characterization of the distinct cis and trans isomers is therefore of paramount importance for any application of this molecule.

This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of these stereoisomers, from their rational synthesis to their detailed spectroscopic characterization.

Synthesis of this compound Stereoisomers

A practical and efficient synthetic route to this compound begins with the readily available and industrially significant antioxidant, 2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT). The synthesis can be logically broken down into two key transformations: the formation of a cyclohexadienone intermediate and its subsequent reduction.

Oxidation of 2,6-Di-tert-butyl-4-methylphenol

The initial step involves the oxidation of BHT. Phenolic compounds can be oxidized to form cyclohexadienones.[1] A common method for this transformation is the use of peroxy radicals.[1]

Conceptual Rationale: The oxidation of the phenol generates a phenoxy radical, which can then react further to yield a cyclohexadienone. The bulky tert-butyl groups at the ortho positions direct the oxidation and stabilize the resulting radical intermediate.

A plausible laboratory-scale protocol would involve the oxidation of BHT with an oxidizing agent such as tert-butyl hydroperoxide in the presence of a suitable catalyst.[2]

Catalytic Hydrogenation to this compound

The resulting cyclohexadienone intermediate can then be subjected to catalytic hydrogenation to yield the saturated cyclohexanone. This step is crucial as the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, potentially favoring one stereoisomer over the other.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the crude cyclohexadienone intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers of this compound.

Causality of Stereoselectivity: The stereochemical outcome of the hydrogenation is dependent on the direction of hydrogen addition to the double bonds of the cyclohexadienone intermediate. The catalyst surface plays a critical role, and the substrate will adsorb in a manner that minimizes steric hindrance. The bulky tert-butyl groups will influence this adsorption, potentially leading to a preferential formation of one isomer.

Separation of Cis and Trans Stereoisomers

The hydrogenation product is typically a mixture of the cis and trans diastereomers. The separation of these isomers is essential for their individual characterization and for any application that requires stereoisomerically pure compounds. High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating diastereomers.[3][4][5]

Experimental Protocol: Diastereomer Separation by Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The less polar isomer will typically elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure isomers.

-

Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.

Self-Validation: The purity of the separated isomers should be rigorously assessed using analytical techniques such as high-resolution mass spectrometry (HRMS), and most importantly, by ¹H and ¹³C NMR spectroscopy. The presence of a single set of distinct peaks in the NMR spectra will confirm the isomeric purity.

Conformational Analysis of Stereoisomers

The stereochemistry of the substituents dictates the preferred three-dimensional arrangement, or conformation, of the cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain.[6] In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions.

The exceptionally bulky tert-butyl group has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[6][7] This "anchoring" effect is a dominant factor in the conformational analysis of the stereoisomers of this compound.

Cis-2,6-Di-tert-butyl-4-methylcyclohexanone

In the cis isomer, the two tert-butyl groups are on the same face of the ring. For both to occupy the more stable equatorial positions, the cyclohexane ring would have to adopt a highly strained boat or twist-boat conformation. However, the energy penalty for a tert-butyl group in an axial position is so high that a chair conformation with one axial and one equatorial tert-butyl group is also highly disfavored. Therefore, the cis isomer is expected to exist predominantly in a twist-boat conformation to alleviate the severe steric strain that would be present in a chair conformation.

Diagram: Conformational Equilibrium of the Cis Isomer

Caption: Predominant twist-boat conformation of the cis isomer.

Trans-2,6-Di-tert-butyl-4-methylcyclohexanone

In the trans isomer, the two tert-butyl groups are on opposite faces of the ring. This arrangement allows for a stable chair conformation where both bulky tert-butyl groups can occupy equatorial positions. This diequatorial conformation will be significantly more stable than any other possible conformation. The methyl group at the C4 position can be either axial or equatorial, and the equilibrium will favor the conformer where the methyl group is also equatorial.

Diagram: Chair Conformation of the Trans Isomer

Caption: Stable diequatorial chair conformation of the trans isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformational properties of the cis and trans isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

-

Axial vs. Equatorial Protons: Generally, axial protons are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts.[6]

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large diaxial couplings (J_ax-ax ≈ 10-13 Hz) are characteristic of protons in a chair conformation, while smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings are observed.

Expected ¹H NMR Data:

| Isomer | Key Protons | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) | Rationale |

| Cis | Ring Protons | Complex multiplets | Atypical J-values | Due to the non-chair, likely twist-boat, conformation, the dihedral angles will be different from a standard chair, leading to complex and less predictable coupling patterns. |

| Trans | H2 & H6 (axial) | Lower ppm | Large J_ax-ax and smaller J_ax-eq | These protons are adjacent to the bulky equatorial tert-butyl groups and are in an axial position. |

| H4 (axial) | Lower ppm | Large J_ax-ax to H3/H5 axial protons | The proton at the methyl-substituted carbon will show distinct couplings depending on its orientation. |

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their stereochemical environment.

-

Steric Compression (γ-gauche effect): An axial substituent will cause a shielding effect on the γ-carbons (C3 and C5 relative to C1), resulting in an upfield shift (lower ppm) for these carbons compared to a conformation with an equatorial substituent.

Expected ¹³C NMR Data:

| Isomer | Key Carbons | Expected Chemical Shift (ppm) | Rationale |

| Cis | Ring Carbons | Atypical shifts | The twist-boat conformation will lead to different carbon environments compared to a chair, and the chemical shifts will reflect this altered geometry. |

| Trans | C2 & C6 | Deshielded | The equatorial tert-butyl groups will have a deshielding effect on the carbons to which they are attached. |

| C4 | Shielded/Deshielded | The chemical shift of C4 will depend on the orientation of the methyl group. An equatorial methyl group will result in a different chemical shift compared to an axial one. | |

| tert-Butyl Carbons | Distinct signals | The quaternary and methyl carbons of the tert-butyl groups will have characteristic chemical shifts. |

Conclusion

The stereoisomers of this compound serve as an excellent model for understanding the interplay of steric effects and conformational preferences in substituted cyclohexanes. The synthetic pathway, starting from the readily available BHT, offers a practical entry to this system. The separation of the cis and trans isomers, although challenging, can be achieved using standard chromatographic techniques.

The profound influence of the two bulky tert-butyl groups dictates the conformational landscape, forcing the cis isomer into a non-chair conformation and locking the trans isomer into a rigid diequatorial chair. These conformational differences are readily discernible through detailed NMR analysis, which provides the ultimate proof of stereochemical assignment. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design and synthesis of molecules with well-defined three-dimensional structures and, consequently, predictable properties.

References

-

Bickley, J. F., et al. "The oxidation of 2,6-di-t-butyl-4-methylphenol, 2,6-di-t-butylphenol, and 2,6-dimethylphenol with peroxy radicals." ResearchGate, 2025. [Link]

-

Cimen, Y., et al. "Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture." PubMed, 2019. [Link]

-

St. Paul's Cathedral Mission College. "Conformational Analysis of Monosubstituted Cyclohexane." St. Paul's Cathedral Mission College, N.d. [Link]

-

Oreate AI. "Exploring the Chair Conformation of Tert-Butyl Cyclohexane." Oreate AI Blog, 2026. [Link]

-

Chromatography Forum. "Separation of diastereomers." Chromatography Forum, 2008. [Link]

-

Görbitz, C. H., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." PMC, 2017. [Link]

-

Kovalska, V., et al. "Comparative study on separation of diastereomers by HPLC." ResearchGate, 2025. [Link]

Sources

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. acadiau.ca [acadiau.ca]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. sites.ualberta.ca [sites.ualberta.ca]

Conformational analysis of substituted cyclohexanones

An In-depth Technical Guide: Conformational Analysis of Substituted Cyclohexanones: Principles, Methodologies, and Applications

Introduction: Beyond the Perfect Chair

The conformational landscape of cyclic molecules is a cornerstone of modern stereochemistry, profoundly influencing their reactivity, physical properties, and biological activity. While the cyclohexane chair is the textbook exemplar of a strain-free arrangement, the introduction of a single sp²-hybridized carbonyl group to form cyclohexanone fundamentally alters this landscape.[1][2] The resulting flattened ring and perturbed electronic environment create a complex interplay of forces that dictate the preferred three-dimensional arrangement of substituents. For researchers in medicinal chemistry and drug development, mastering the conformational analysis of this scaffold is not an academic exercise; it is a prerequisite for rational molecular design, as the orientation of functional groups determines the efficacy of interaction with biological targets like enzymes and receptors.[3]

This guide provides a comprehensive exploration of the factors governing the conformational equilibria of substituted cyclohexanones. We will move beyond simple steric arguments to dissect the critical role of stereoelectronic effects and provide a practical overview of the primary analytical techniques—both experimental and computational—used to elucidate these structures. The narrative is designed to explain not just what is observed, but why, offering field-proven insights into the causality behind experimental choices and analytical outcomes.

The Cyclohexanone Framework: A Modified Conformational Landscape

Unlike cyclohexane, which exists as a rapidly equilibrating mixture of two identical chair conformations, the cyclohexanone ring is inherently different.[2] The C1 carbonyl group, with its sp² hybridization and trigonal planar geometry, forces a flattening of the ring in its vicinity. This has several immediate consequences:

-

Reduced Torsional Strain: The eclipsing interactions between the C1 carbonyl and the hydrogens on C2 and C6 are eliminated.

-

Modified Bond Angles: The internal ring angle at C1 is wider than the ideal tetrahedral angle, causing adjustments throughout the ring to minimize angle strain.

-

Lowered Barrier to Interconversion: The energy barrier for the chair-to-chair ring flip is lower than that of cyclohexane (approx. 4-5 kcal/mol vs. ~10 kcal/mol), meaning the interconversion is even more rapid at room temperature.

The most stable conformation remains a modified chair, but other forms like the twist-boat are closer in energy than in cyclohexane and can be relevant in highly substituted systems.[4]

Governing Forces: A Duality of Steric and Stereoelectronic Effects

The preference for a substituent to occupy an equatorial or axial position is determined by a delicate balance of steric and stereoelectronic factors. In cyclohexanones, these forces are often in direct competition.

Steric Effects: The A-Value Paradigm

The primary steric penalty for a substituent in the axial position is the presence of 1,3-diaxial interactions , where the axial substituent clashes with the axial hydrogens at the C3 and C5 positions.[5] The energetic cost of these interactions is quantified by the conformational free energy, or A-value , which represents the energy difference between the axial and equatorial conformers.[6][7] A larger A-value indicates a stronger preference for the equatorial position.[8]

However, the A-values derived from cyclohexane are only a starting point for cyclohexanones. The C1 carbonyl group removes one potential 1,3-diaxial interaction. For a substituent at C3, the interaction with the axial hydrogen at C1 is absent, thus lowering its effective A-value and slightly reducing the preference for the equatorial position compared to its cyclohexane analogue.

Table 1: Representative A-Values for Common Substituents in Cyclohexane

| Substituent (R) | A-value (kcal/mol) | Citation(s) |

|---|---|---|

| -F | 0.24 | [9] |

| -Cl | 0.53 | [9][10] |

| -Br | 0.48 | [9][10] |

| -OH (aprotic solvent) | 0.94 | [10] |

| -CH₃ | 1.70 | [9][10] |

| -CH₂CH₃ | 1.80 | [9] |

| -CH(CH₃)₂ | 2.20 | [9] |

Note: These values are for cyclohexane and serve as a baseline. The effective values in cyclohexanone derivatives will be modulated by the electronic effects of the carbonyl group.

Stereoelectronic Effects: The Dominance of Orbitals and Dipoles

Stereoelectronic effects arise from the spatial arrangement of orbitals and are critically important in cyclohexanones, often overriding steric considerations.

-

Dipole-Dipole Interactions: Both the C=O bond and many common substituent bonds (e.g., C-halogen, C-O) are polar. The alignment of these dipoles can be either stabilizing or destabilizing. For instance, in a 4-substituted cyclohexanone, an axial electronegative substituent leads to a repulsive interaction between the parallel C=O and C-X dipoles, further favoring the equatorial position. Conversely, in a 2-substituted cyclohexanone, an axial C-X bond dipole is nearly orthogonal to the C=O dipole, minimizing repulsion.

-

Hyperconjugation (Orbital Overlap): The most significant stereoelectronic effect in α-substituted (C2) cyclohexanones involves hyperconjugation between the lone pair electrons on the substituent and the π-system of the carbonyl group. Specifically, an axial substituent is perfectly positioned for the lone pair orbital (nₓ) to overlap with the low-lying antibonding orbital (π) of the carbonyl group (nₓ → π).[11] This interaction is stabilizing and is a primary reason why electronegative substituents like halogens often show a smaller-than-expected preference for the equatorial position, and in some cases (gas phase), even prefer the axial position.[11][12][13]

Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for a reliable conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining conformer populations in solution.[14][15] The analysis hinges on the principle that NMR parameters, particularly vicinal coupling constants (³J), are averaged based on the relative populations of the interconverting conformers.

Causality of Method: The magnitude of the coupling constant between two vicinal protons (³JHH) is directly related to the dihedral angle between them, as described by the Karplus equation . In a chair conformation, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) relationships have distinct dihedral angles (~180°, ~60°, ~60° respectively) and therefore characteristic ³J values (typically ~10-13 Hz for ax-ax, and ~2-5 Hz for ax-eq and eq-eq). By measuring the observed, time-averaged coupling constant (Jobs), one can calculate the mole fraction (and thus the ΔG) of each conformer.

Experimental Protocol: Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃ for standard analysis, or a solvent with a lower freezing point like CD₂Cl₂ or toluene-d₈ for low-temperature work) in a high-quality NMR tube.

-

Room Temperature Spectrum: Acquire a standard high-resolution ¹H NMR spectrum at 298 K. Identify the proton of interest (e.g., H2 for a 2-substituted cyclohexanone) and measure its observed coupling constants (Jobs).

-

Variable Temperature (VT) NMR: Cool the sample inside the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature.

-

Self-Validation: As the temperature is lowered, the rate of chair-chair interconversion slows.[16] If two distinct conformers are present, the averaged signals will broaden, then decoalesce into two separate sets of signals below the coalescence temperature. This direct observation of both conformers validates the model.

-

-

Low-Temperature Spectrum: Acquire a final spectrum at a temperature where the interconversion is slow on the NMR timescale (e.g., 183 K / -90 °C), "freezing out" the individual conformers.

-

Data Analysis:

-

Measure the ³Jax-ax and ³Jax-eq values directly from the low-temperature spectrum. These are your reference values.

-

Integrate the signals corresponding to each conformer at low temperature to determine their population ratio directly.

-

Use the following equation with the room temperature Jobs to calculate the mole fraction of the equatorial conformer (Peq):

-

Jobs = (Peq * Jeq) + (Pax * Jax)

-

Where Pax = 1 - Peq, and Jeq and Jax are the coupling constants for the pure equatorial and axial conformers, respectively.

-

-

Calculate the Gibbs free energy difference: ΔG = -RT ln(Peq / Pax).

-

Infrared (IR) Spectroscopy

While less quantitative than NMR, IR spectroscopy provides a rapid and valuable qualitative assessment of conformation.

Causality of Method: The stretching frequency of the carbonyl group (νC=O) is sensitive to its electronic environment.[17] An α-axial electronegative substituent can withdraw electron density from the C=O bond through the aforementioned nₓ → π* hyperconjugation. This strengthens the C=O bond, leading to an increase in its stretching frequency (a shift to higher wavenumbers) compared to the conformer with an equatorial substituent.[18] For example, the axial conformer of 2-chlorocyclohexanone exhibits a νC=O at ~1745 cm⁻¹, while the equatorial conformer is at ~1725 cm⁻¹.[19]

Experimental Protocol: Solution-Phase IR

-

Solvent Selection: Choose a solvent that is transparent in the carbonyl stretching region (1650-1800 cm⁻¹) and has a polarity relevant to the study (e.g., CCl₄, CHCl₃).

-

Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of the cyclohexanone derivative.

-

Spectrum Acquisition: Acquire the IR spectrum using a standard transmission cell.

-

Data Analysis:

-

Identify the peak(s) in the carbonyl region. The presence of two distinct peaks is strong evidence for a mixture of conformers.

-

Assign the higher frequency peak to the conformer with the axial α-substituent and the lower frequency peak to the equatorial conformer.

-

Self-Validation: The relative intensities of the two peaks should change predictably with solvent polarity. More polar solvents often stabilize the more polar conformer (typically the one with the equatorial substituent), leading to an increase in the intensity of the lower-frequency peak.

-

Computational Chemistry